4-Piperidin-1-yl-chromen-2-one
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Overview
Description
4-Piperidin-1-yl-chromen-2-one is a compound that combines the structural features of piperidine and chromen-2-one
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidin-1-yl-chromen-2-one typically involves the reaction of chromen-2-one derivatives with piperidine. One common method includes the condensation of 4-hydroxycoumarin with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and optimized reaction conditions to facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Piperidin-1-yl-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chromen-2-one moiety to dihydro derivatives.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted piperidine derivatives .
Scientific Research Applications
4-Piperidin-1-yl-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 4-Piperidin-1-yl-chromen-2-one involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed pharmacological effects. For example, it has been shown to inhibit cholinesterase and monoamine oxidase enzymes, which are targets in the treatment of neurodegenerative diseases .
Comparison with Similar Compounds
Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.
Evodiamine: A bioactive compound with anticancer and anti-inflammatory effects.
Matrine: An alkaloid with antiviral and anticancer activities.
Uniqueness: 4-Piperidin-1-yl-chromen-2-one is unique due to its combined structural features of piperidine and chromen-2-one, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C14H15NO2 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
4-piperidin-1-ylchromen-2-one |
InChI |
InChI=1S/C14H15NO2/c16-14-10-12(15-8-4-1-5-9-15)11-6-2-3-7-13(11)17-14/h2-3,6-7,10H,1,4-5,8-9H2 |
InChI Key |
AZAXRUNIGYYEKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC(=O)OC3=CC=CC=C32 |
Origin of Product |
United States |
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